![molecular formula C20H23ClN2O2 B5575018 N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5575018.png)
N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1448057 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant Synthesis and Properties
Befol, synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, is identified as an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process involves several stages, including the synthesis of 4-chlorobenzoic acid chloroanhydride, 3-morpholinopropionitrile, and N-(3-aminopropyl)morpholine, leading to the final product. The existing production scheme has disadvantages such as the use of highly toxic acrylonitrile and the low efficiency of certain stages, suggesting room for improvement in the synthesis process (Donskaya et al., 2004).
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(morpholinothiocarbonyl) benzamide, have been synthesized and characterized, showing antifungal activity against major pathogens responsible for plant diseases. This suggests potential applications in agriculture to combat fungal infections in crops (Zhou Weiqun et al., 2005).
Structural Analysis
The molecular structure of dimethomorph, a morpholine fungicide that shares a similar structural component with N-[3-(4-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide, has been elucidated, revealing dihedral angles between the central chlorophenyl and terminal benzene and morpholine rings. This provides insights into the molecular conformation and potential interactions of similar compounds (Kang et al., 2015).
Corrosion Inhibition
N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide has been studied for its inhibiting effect and adsorption behavior on mild steel in sulfuric acid solution, showing high inhibition efficiency and suggesting its application as a corrosion inhibitor in industrial settings. The adsorption of the compound on the mild steel surface is spontaneous, indicating its potential for protective film formation against acid attack (Anwar Sathiq M et al., 2021).
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)propyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-7-3-16(4-8-18)2-1-11-22-20(24)17-5-9-19(10-6-17)23-12-14-25-15-13-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQFMQXZOSHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B5574936.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5574949.png)
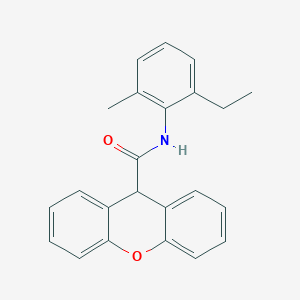
![4-methyl-6-{4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5574954.png)
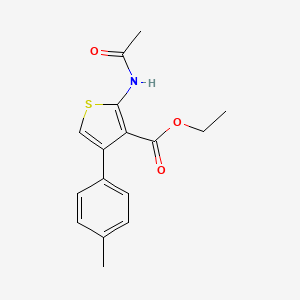

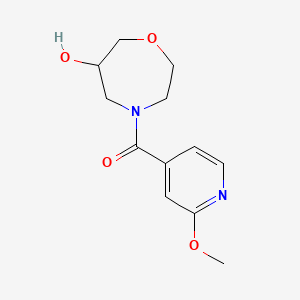
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B5574978.png)
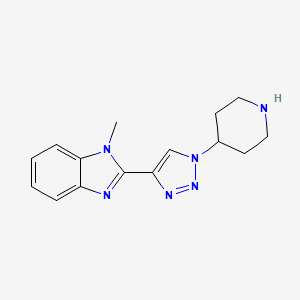
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5574989.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5575002.png)
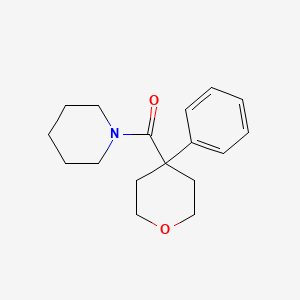
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
